3-(Benzyloxy)-2-chlorobenzoic acid
Overview
Description
3-(Benzyloxy)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C14H11ClO3 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Degradation Studies
3-(Benzyloxy)-2-chlorobenzoic acid, a chlorinated aromatic compound, has been studied for its environmental degradation. A pseudomonad isolated from sewage was found to utilize 3-chlorobenzoic acid, a related compound, as a sole carbon source, demonstrating the potential biodegradation pathways for similar chlorinated benzoates in the environment (Dorn, Hellwig, Reineke, & Knackmuss, 2004).
Thermodynamic Studies
Thermodynamic studies of chlorobenzoic acids, including compounds similar to this compound, have been conducted. These studies provide essential data for process design in pharmaceutical research, especially concerning solubility and stability of such compounds in various solvents (Reschke, Zherikova, Verevkin, & Held, 2016).
Photodecomposition Research
Studies on the photodecomposition of chlorobenzoic acids, closely related to this compound, have been conducted. This research provides insights into the breakdown of such compounds under ultraviolet irradiation, an essential aspect of environmental chemistry (Crosby & Leitis, 1969).
Luminescence Studies
The influence of electron-withdrawing and electron-donating groups on the luminescent properties of certain benzoic acid derivatives has been explored. This research may provide insights applicable to this compound, particularly in understanding its electronic and optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Bioremediation Potential
Research on the biotransformation and biodegradation of chlorobenzoic acids, including those structurally similar to this compound, reveals the potential of certain microbial strains in bioremediation. These studies highlight the role of microbes in breaking down environmental pollutants (Becker, Stahl, & Rittmann, 1999).
Advanced Oxidation Processes
Studies on the electrochemical advanced oxidation of chlorobenzoic acids offer insights into the treatment and degradation of such compounds in wastewater. This research is relevant for understanding the breakdown mechanisms of compounds like this compound in industrial processes (M'hemdi, Oturan, Oturan, Abdelhédi, & Ammar, 2013).
Properties
IUPAC Name |
2-chloro-3-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOESPEOCALAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30816535 | |
Record name | 3-(Benzyloxy)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30816535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-31-7 | |
Record name | 3-(Benzyloxy)-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30816535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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